(NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C5H7N3O4 It belongs to the class of oximes, which are characterized by the presence of a hydroxy-imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine typically involves the reaction of 4-ethoxyfurazan-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by crystallization or extraction methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free grinding methods, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or nitro compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Nitriles and nitro compounds.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its biological activity.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials and polymers
Mechanism of Action
The mechanism of action of (NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets through its oxime functional group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to inhibit enzymes or interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
HI-6: A broad-spectrum oxime reactivator used in nerve agent poisoning.
Uniqueness
(NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine is unique due to its specific structural features, such as the ethoxy group and the furazan ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
184581-13-3 |
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Molecular Formula |
C5H7N3O4 |
Molecular Weight |
173.128 |
IUPAC Name |
(3E)-4-ethoxy-2-hydroxy-3-(nitrosomethylidene)-1,2,5-oxadiazole |
InChI |
InChI=1S/C5H7N3O4/c1-2-11-5-4(3-6-9)8(10)12-7-5/h3,10H,2H2,1H3/b4-3+ |
InChI Key |
AWLYBGBFNJVKJP-ONEGZZNKSA-N |
SMILES |
CCOC1=NON(C1=CN=O)O |
Synonyms |
1,2,5-Oxadiazole-3-carboxaldehyde,4-ethoxy-,3-oxime,2-oxide(9CI) |
Origin of Product |
United States |
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